molecular formula C15H16N4O4S B2557477 1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine CAS No. 71422-42-9

1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Cat. No. B2557477
CAS RN: 71422-42-9
M. Wt: 348.38
InChI Key: ZHOCVAORAMJCLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .


Molecular Structure Analysis

The compound has a molecular formula of C10H13N3O2. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is substituted with a 4-nitrophenylsulfonyl group and a 2-pyridinyl group .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it a promising candidate for drug design and development. Researchers have explored its potential as a scaffold for creating novel pharmaceutical agents. By modifying the substituents on the piperazine ring and the nitrophenyl group, scientists aim to enhance bioactivity, selectivity, and pharmacokinetic properties .

Enzyme Inhibition Studies

1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine has been investigated as an enzyme inhibitor. Its sulfonamide moiety can interact with active sites of enzymes, potentially inhibiting their function. Researchers study its effects on specific enzymes, such as proteases, kinases, and phosphatases, to understand their roles in cellular processes .

Fluorescent Probes and Imaging

The nitrophenyl group in this compound exhibits fluorescence properties. Scientists have utilized it as a fluorescent probe to visualize cellular structures and monitor biological processes. By conjugating the compound with biomolecules, they can track specific targets in live cells and tissues .

Host-Guest Chemistry

Inclusion interactions between 1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine and host molecules (such as cyclodextrins or calixarenes) have been studied. These interactions provide insights into supramolecular chemistry and can lead to applications in drug delivery, separation, and sensing .

Material Science

Researchers have explored the compound’s potential in material science. Its unique combination of aromatic and heterocyclic moieties makes it interesting for designing functional materials, such as polymers, liquid crystals, and sensors. By incorporating it into polymer matrices, they aim to create responsive materials with tunable properties .

Photodynamic Therapy (PDT)

The nitrophenyl group’s photophysical properties suggest potential applications in PDT. PDT is a cancer treatment that involves light activation of photosensitizers to generate reactive oxygen species, leading to tumor cell death. Researchers investigate whether this compound can serve as an effective photosensitizer in PDT protocols .

properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c20-19(21)13-4-6-14(7-5-13)24(22,23)18-11-9-17(10-12-18)15-3-1-2-8-16-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOCVAORAMJCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

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